

Application Notes: Cell Surface Labeling Using N-(Azido-PEG2)-N-Biotin-PEG3-acid

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Compound of Interest

Compound Name: *N-(Azido-PEG2)-N-Biotin-PEG3-acid*

Cat. No.: *B8255837*

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Introduction

N-(Azido-PEG2)-N-Biotin-PEG3-acid is a versatile, heterobifunctional reagent designed for the targeted biotinylation of cell surfaces. This molecule incorporates three key functional elements: an azide group for bioorthogonal ligation, a biotin moiety for high-affinity detection or purification, and a terminal carboxylic acid for potential conjugation to primary amines. The polyethylene glycol (PEG) linkers enhance solubility and minimize steric hindrance.

This reagent is particularly well-suited for a two-step cell surface labeling strategy. First, cells are metabolically engineered to express a bioorthogonal reactive group, such as an alkyne, on their surface glycans. This is achieved by culturing cells with a corresponding unnatural sugar precursor. Subsequently, the azide group of **N-(Azido-PEG2)-N-Biotin-PEG3-acid** is covalently attached to the alkyne-modified cell surface via a highly specific and biocompatible click chemistry reaction, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The biotin tag can then be detected using fluorescently labeled streptavidin for imaging or flow cytometry analysis, or used for affinity purification of labeled cells or cell surface proteins.

This method offers a powerful tool for studying cell surface glycosylation, identifying and tracking specific cell populations, and developing targeted drug delivery systems.

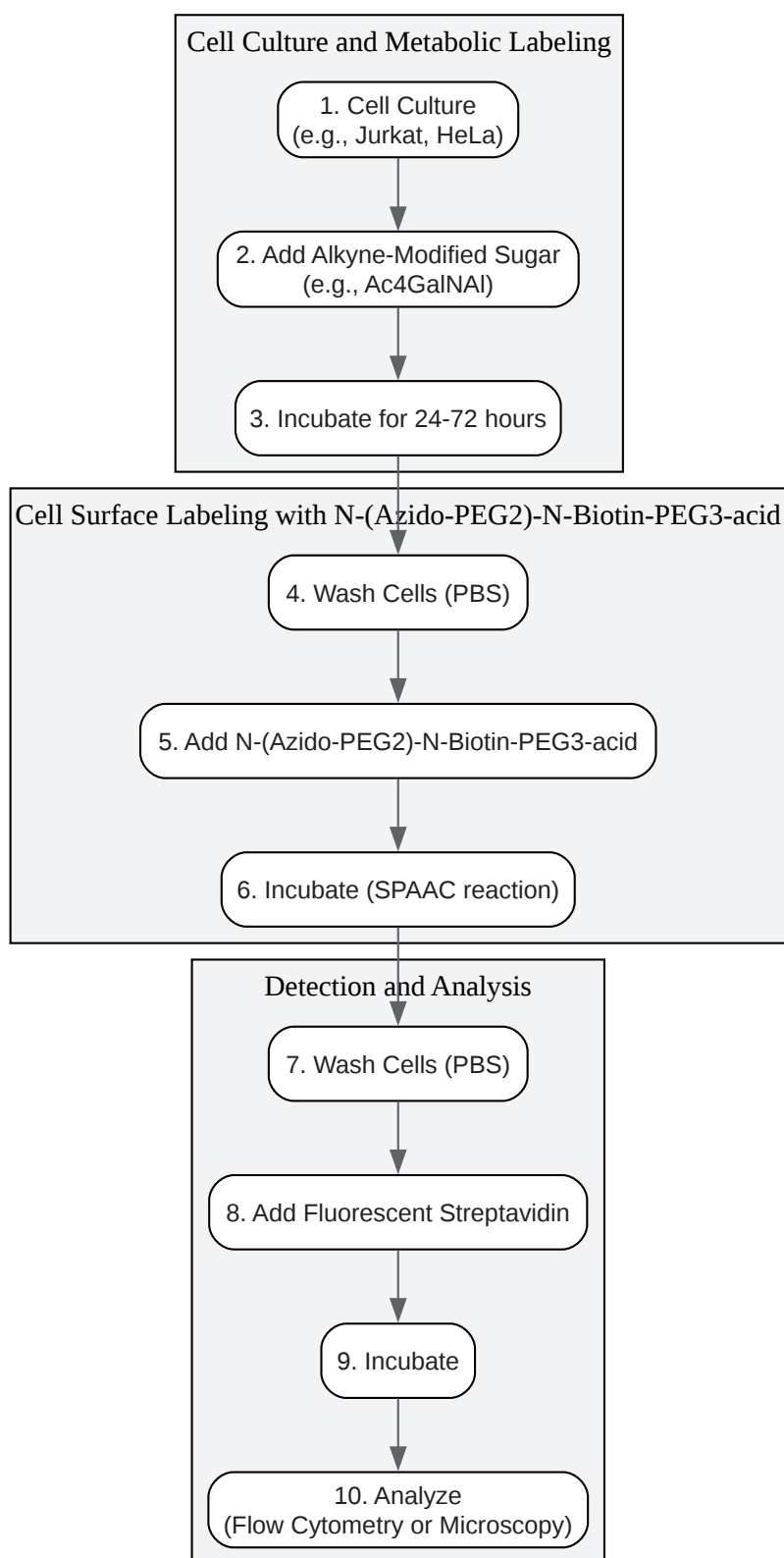
Data Presentation

The efficiency of cell surface labeling is dependent on several factors, including cell type, metabolic activity, and the concentrations of the labeling reagents. The following table summarizes quantitative data from studies utilizing similar metabolic labeling and click chemistry approaches for cell surface modification.

Parameter	Cell Type	Reagent and Concentration	Incubation Time	Labeling Efficiency/Observation	Reference
Metabolic Labeling	Jurkat	Ac4ManNAz (25 μ M)	72 hours	Successful incorporation of azides into cell surface sialic acids.	[1]
A549	Ac4ManNAz (10-50 μ M)	30 hours	10 μ M was sufficient for labeling without affecting cell proliferation or migration.	[2]	
HB8059 Hybridoma	Ac4ManNAz (100 μ M)	Not specified	Successful production of antibodies with azido-sugars.	[3]	
Click Reaction	Jurkat (azide-labeled)	DIBO-fluorophore (10 μ M)	10 minutes	Significant increase in cell fluorescence compared to control cells.	[1]
Live cells (azide-labeled)	DBCO-fluorophore (20-50 μ M)	15-30 minutes	Effective labeling for fluorescence microscopy.	[4]	
RAW 264.7	Azide-PEG4-biotin with	1 hour	78-81% of cells incorporated	[5]	

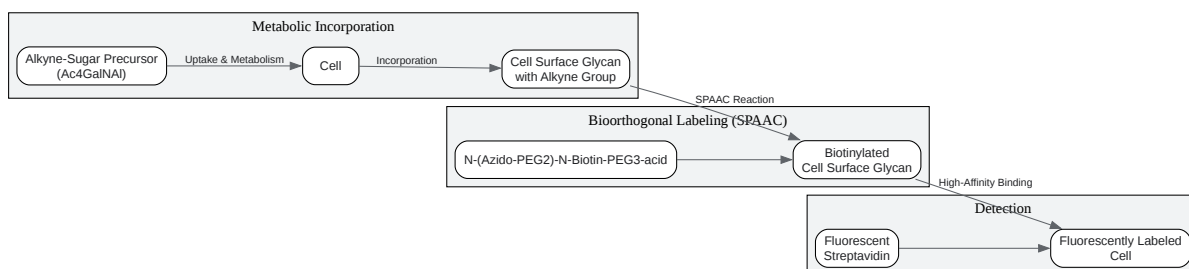
	DBCO-lipid (5-10 μ M)		the biotinylated anchor lipid.		
Detection	Biotinylated Cells	Streptavidin- FITC	1 hour	Strong fluorescence signal detected by flow cytometry and confocal microscopy.	[5]

Mandatory Visualizations



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Experimental workflow for cell surface labeling.



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